
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tributylstannyl group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
科学的研究の応用
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes and promote oxidative damage to DNA, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
類似化合物との比較
Similar Compounds
- 2-Methoxyphenyl isocyanate
- (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and catalysis, where other similar compounds may not be as effective .
特性
分子式 |
C23H38N2OSn |
|---|---|
分子量 |
477.3 g/mol |
IUPAC名 |
tributyl-[2-(2-methoxyphenyl)-1-methylimidazol-4-yl]stannane |
InChI |
InChI=1S/C11H11N2O.3C4H9.Sn/c1-13-8-7-12-11(13)9-5-3-4-6-10(9)14-2;3*1-3-4-2;/h3-6,8H,1-2H3;3*1,3-4H2,2H3; |
InChIキー |
YMOCYGOXKFRCGG-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=N1)C2=CC=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


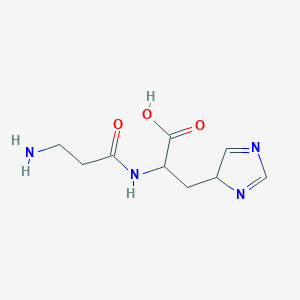
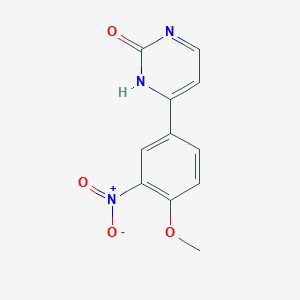
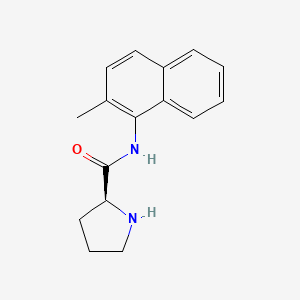



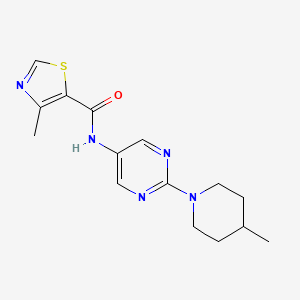
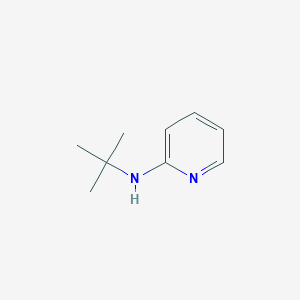
![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one](/img/structure/B14119239.png)

